2-Bromo-1-ethynyl-3-propoxybenzene

Description

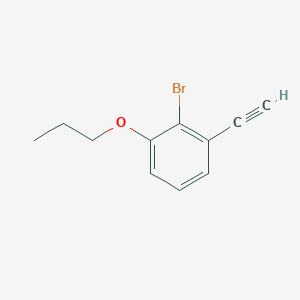

2-Bromo-1-ethynyl-3-propoxybenzene is an aromatic compound featuring a bromine atom, an ethynyl group, and a propoxy group attached to a benzene ring

Properties

IUPAC Name |

2-bromo-1-ethynyl-3-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-3-8-13-10-7-5-6-9(4-2)11(10)12/h2,5-7H,3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJLJXDADLZHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1Br)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-3-propoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethynyl-3-propoxybenzene using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-3-propoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, forming new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are typically used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-methoxy-1-ethynyl-3-propoxybenzene.

Coupling: Products include various substituted alkynes and alkenes.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-ethynyl-3-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-3-propoxybenzene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the ethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-ethynylbenzene: Lacks the propoxy group, leading to different reactivity and applications.

2-Bromo-1-ethynyl-4-propoxybenzene: Positional isomer with different chemical properties.

2-Bromo-1-ethynyl-3-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.

Biological Activity

2-Bromo-1-ethynyl-3-propoxybenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a bromine atom and an ethynyl group attached to a propoxy-substituted benzene ring. Its molecular formula is with a molecular weight of approximately 227.11 g/mol. The presence of the bromine atom and ethynyl group significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with halogen substitutions often demonstrate enhanced activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

In vitro studies suggest that this compound may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory cytokines such as IL-1β, making it a candidate for further research in inflammatory diseases .

Cytotoxic Effects

Research has shown that certain analogs can induce apoptosis in cancer cell lines. The compound's ability to interact with cellular pathways involved in apoptosis suggests potential applications in cancer therapy. The cytotoxic effects are often dose-dependent, highlighting the importance of structure-activity relationships in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromine atom may facilitate interactions with enzyme active sites, leading to inhibition of key metabolic enzymes.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in inflammation and cellular signaling.

- Membrane Interaction : Its hydrophobic properties allow it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains.

Study 2: Anti-inflammatory Effects

In a recent publication, the compound was evaluated for its ability to inhibit IL-1β release in macrophage cultures stimulated with LPS/ATP. The results indicated a dose-dependent inhibition with an IC50 value of approximately 5 µM, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.